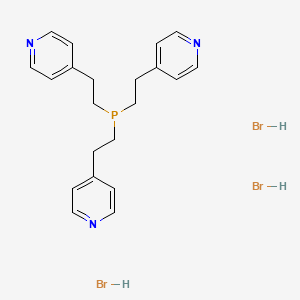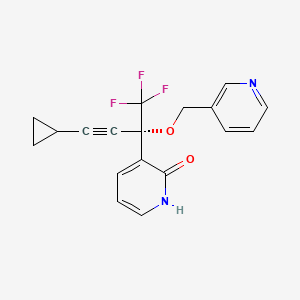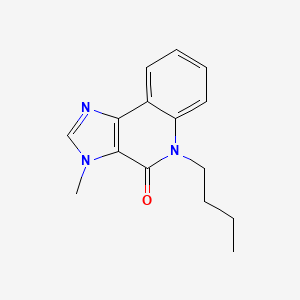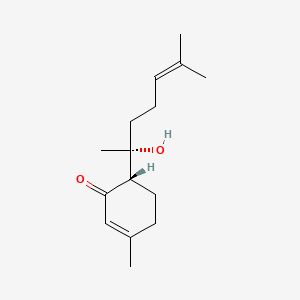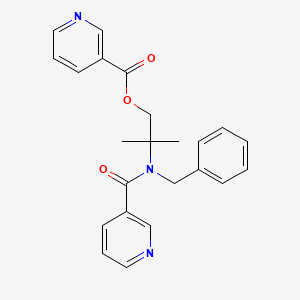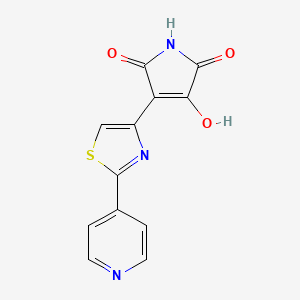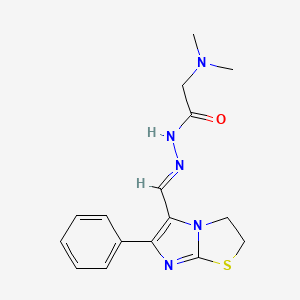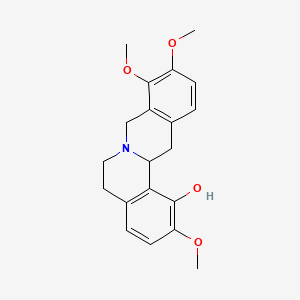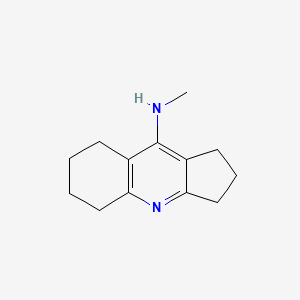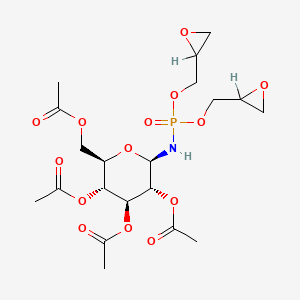
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester typically involves the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl with appropriate phosphoramidic acid derivatives under controlled conditions. One efficient method involves microwave-assisted heating, which has been shown to be both efficient and convenient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects.
Industry: It can be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound is similar in structure and has been used in various chemical reactions.
N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiosemicarbazones: These compounds have shown remarkable antibacterial and antifungal activities.
Uniqueness
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets
Propriétés
Numéro CAS |
155919-85-0 |
|---|---|
Formule moléculaire |
C20H30NO14P |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[bis(oxiran-2-ylmethoxy)phosphorylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30NO14P/c1-10(22)27-9-16-17(32-11(2)23)18(33-12(3)24)19(34-13(4)25)20(35-16)21-36(26,30-7-14-5-28-14)31-8-15-6-29-15/h14-20H,5-9H2,1-4H3,(H,21,26)/t14?,15?,16-,17-,18+,19-,20-,36?/m1/s1 |
Clé InChI |
KUVRPNNNWCCTBU-HHEFSXOMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


